molecular formula C17H16N4O B15212097 N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide CAS No. 824969-02-0

N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide

Cat. No.: B15212097
CAS No.: 824969-02-0
M. Wt: 292.33 g/mol
InChI Key: HARMECWWYDARCF-UHFFFAOYSA-N
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Description

N-(5-Ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide is a synthetic small molecule belonging to the pyrazole-carboxamide class, which has demonstrated significant potential in biochemical and pharmacological research. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Pyrazole-carboxamide derivatives are investigated for their ability to interact with key biological targets. Structurally related compounds have been studied as potent agonists of Trace Amine Associated Receptors (TAAR), particularly TAAR1, which is a promising target for central nervous system (CNS) disorders such as schizophrenia, bipolar disorder, and substance abuse . The core pyrazole-carboxamide structure is also a recognized pharmacophore in the development of kinase inhibitors. For instance, closely related compounds containing both pyrazole and pyridine rings have been designed as potent and selective inhibitors, such as those targeting Abelson tyrosine kinase (ABL1) for use in antineoplastic research . Furthermore, analogous molecules have shown notable antifungal activity by inhibiting mitochondrial succinate dehydrogenase, disrupting cellular energy production in phytopathogenic fungi . Researchers can utilize this high-purity compound to explore its specific mechanism of action, binding affinity, and functional activity in various in vitro and in silico assays. Its structure suggests potential for modulating enzymatic activity and receptor signaling pathways, making it a valuable tool for probing disease mechanisms and validating new therapeutic targets.

Properties

CAS No.

824969-02-0

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C17H16N4O/c1-2-14-16(19-17(22)13-9-6-10-18-11-13)15(21-20-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,19,22)(H,20,21)

InChI Key

HARMECWWYDARCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 5-Ethyl-3-phenyl-1H-pyrazol-4-amine

The pyrazole amine intermediate serves as the foundational building block for the target compound. Two primary routes have been developed for its synthesis:

Cyclocondensation of β-Keto Esters with Phenylhydrazine

The Knorr pyrazole synthesis is employed to construct the pyrazole ring. Ethyl 3-oxohexanoate reacts with phenylhydrazine in acetic acid under reflux to form 5-ethyl-3-phenyl-1H-pyrazol-4-ol (pyrazolone). This method parallels the synthesis of related pyrazole derivatives reported in the literature.

Reaction Conditions :

  • Reactants : Ethyl 3-oxohexanoate (1.0 eq), phenylhydrazine (1.1 eq)
  • Solvent : Acetic acid (10 vol)
  • Temperature : Reflux (118°C)
  • Time : 12 hours
  • Yield : 68–72%

Nitration and Reduction to Introduce the Amine Group

The hydroxyl group at the 4-position of the pyrazolone is replaced with a nitro group via nitration, followed by reduction to the amine:

Nitration of 5-Ethyl-3-phenyl-1H-pyrazol-4-ol

A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) (1:3 v/v) is used at 0–5°C to nitrate the pyrazolone, yielding 5-ethyl-3-phenyl-1H-pyrazole-4-nitro. The electron-donating ethyl group directs nitration to the 4-position.

Reaction Conditions :

  • Nitrating Agent : HNO₃/H₂SO₄ (1:3 v/v)
  • Temperature : 0–5°C
  • Time : 2 hours
  • Yield : 65–70%
Reduction of Nitro to Amine

Catalytic hydrogenation using palladium on carbon (Pd/C, 10 wt%) in ethanol under H₂ atmosphere (1 atm) reduces the nitro group to an amine.

Reaction Conditions :

  • Catalyst : Pd/C (10%)
  • Solvent : Ethanol (15 vol)
  • Temperature : 25°C
  • Time : 6 hours
  • Yield : 85–90%

Synthesis of Pyridine-3-carbonyl Chloride

Pyridine-3-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), a method widely adopted for carboxylate activation.

Reaction Conditions :

  • Reactants : Pyridine-3-carboxylic acid (1.0 eq), SOCl₂ (3.0 eq)
  • Solvent : Toluene (8 vol)
  • Temperature : Reflux (110°C)
  • Time : 4 hours
  • Yield : 92–95%

Amide Bond Formation

The final step involves coupling 5-ethyl-3-phenyl-1H-pyrazol-4-amine with pyridine-3-carbonyl chloride in the presence of a base to neutralize HCl. This method mirrors the synthesis of structurally analogous pyrazole carboxamides.

Reaction Conditions :

  • Reactants : Pyrazole amine (1.0 eq), pyridine-3-carbonyl chloride (1.1 eq)
  • Base : Triethylamine (2.0 eq)
  • Solvent : Dichloromethane (10 vol)
  • Temperature : 25°C
  • Time : 20 hours
  • Yield : 75–80%

Optimization and Challenges

Regioselectivity in Pyrazole Formation

The ethyl and phenyl groups’ positioning is critical. Using ethyl 3-oxohexanoate ensures the ethyl group occupies the 5-position, while phenylhydrazine directs the phenyl group to the 3-position.

Nitration Efficiency

The nitration step’s yield (65–70%) is limited by competing side reactions. Alternative nitrating agents like acetyl nitrate (AcONO₂) may improve selectivity.

Data Tables

Table 1: Comparison of Amidation Methods

Method Reagents Solvent Yield (%) Reference
Acyl Chloride Coupling SOCl₂, Et₃N CH₂Cl₂ 75–80
EDCl/HOBt EDCl, HOBt DMF 70–75

Table 2: Reduction of Nitro Intermediate

Reducing Agent Catalyst/Solvent Time (h) Yield (%)
H₂/Pd/C EtOH 6 85–90
SnCl₂/HCl HCl/EtOH 12 78–82

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including inflammatory and neurological disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes. For example, it may inhibit kinases or other signaling proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide with key analogs from the evidence:

Compound Name Substituents (Pyrazole/Pyridine) Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups Reference
This compound 5-ethyl, 3-phenyl (pyrazole); pyridine-3-carboxamide ~307.36* N/A N/A Ethyl, phenyl, carboxamide
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-Cl, 3-methyl (pyrazole); 4-cyano, phenyl 403.1 133–135 68 Chloro, methyl, cyano
2-(Difluoromethyl)-N-(3-ethyl-1,1-dimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.34) Difluoromethyl (pyridine); 3-ethyl, 1,1-dimethyl (indan) ~374.34* N/A N/A Difluoromethyl, ethyl, indan
5-ethyl-N-(3-methylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide (CAS 957492-97-6) 5-ethyl (pyrazole); 2-pyridinyl, 3-methylphenyl 306.36 N/A N/A Ethyl, methylphenyl, pyridine

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: The target compound’s 5-ethyl and 3-phenyl groups contrast with chloro, cyano, or methyl groups in derivatives.
  • Thermal Stability : Melting points for analogs in range from 123–183°C, influenced by substituents (e.g., electron-withdrawing groups like Cl increase melting points). The target compound’s melting point is unreported but likely falls within this range.
  • Molecular Weight : The target compound (~307.36) is lighter than ’s indan-containing analogs (e.g., A.3.34 at ~374.34), suggesting improved solubility or bioavailability.

Biological Activity

N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Information:

  • Common Name: this compound
  • CAS Number: 824969-02-0
  • Molecular Weight: 292.335 g/mol

The compound is believed to act primarily through modulation of various biological pathways, including those involved in cancer cell proliferation and neurotransmission. Research indicates that it may function as a positive allosteric modulator (PAM) for certain receptors, enhancing the efficacy of endogenous ligands like acetylcholine at muscarinic receptors, particularly M4 subtype .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. This compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

Cancer Type Cell Line IC50 (µM) Mechanism
Breast CancerMDA-MB-2310.045Induces apoptosis and cell cycle arrest
Liver CancerHepG20.038Inhibits proliferation via apoptosis
Colorectal CancerHCT1160.050Modulates signaling pathways

These findings suggest that the compound may exert its effects by inducing apoptosis and disrupting cell cycle progression in cancer cells .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for its neuropharmacological effects, particularly regarding its interaction with muscarinic acetylcholine receptors. The modulation of these receptors can influence cognitive functions and may have implications for treating neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that this compound enhances receptor activation, leading to improved cognitive performance in animal models .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that variations in the pyrazole and pyridine rings significantly affect binding affinity and potency at target receptors. For example:

Modification Effect on Activity
Substitution on the phenyl groupIncreased potency against cancer cells
Alteration of ethyl groupEnhanced solubility and bioavailability
Variations in carboxamide linkageModulation of receptor selectivity

These insights are crucial for optimizing the compound's efficacy and minimizing potential side effects .

Case Studies

  • Study on Anticancer Activity:
    A recent study investigated the effects of this compound on breast cancer cells (MDA-MB-231). The results indicated a significant reduction in cell viability with an IC50 value of 0.045 µM, demonstrating its potential as a therapeutic agent against breast cancer .
  • Neuropharmacological Assessment:
    In a behavioral study using mouse models, administration of the compound improved memory retention in tasks requiring spatial navigation, suggesting its role as a cognitive enhancer through modulation of cholinergic signaling .

Q & A

Q. What are the standard synthetic routes for N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by coupling with the pyridine-carboxamide moiety. Key steps include:

  • Cyclization : Formation of the pyrazole ring using hydrazine derivatives and β-ketoesters under acidic or basic conditions.
  • Nucleophilic substitution : Introduction of the ethyl group at the 5-position of the pyrazole via alkylation or cross-coupling reactions.
  • Amide coupling : Reaction of the pyrazole intermediate with pyridine-3-carboxylic acid derivatives using coupling agents like EDCI/HOBt or DCC. Reaction conditions often require inert atmospheres (e.g., N₂ or Ar) and catalysts such as copper(I) bromide for efficient coupling .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity, with characteristic shifts for pyrazole (δ 6.5–7.5 ppm) and pyridine (δ 8.0–9.0 ppm) protons .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for single-crystal structure determination, resolving bond lengths and angles. Hydrogen-bonding networks and π-π interactions are analyzed to understand packing motifs .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized during multi-step synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., CuBr) enhance coupling efficiency in pyrazole-pyridine linkages .
  • Temperature control : Maintaining 35–60°C during cyclization prevents side reactions like oxidation.
  • Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization improves purity. Yield discrepancies often arise from competing pathways, which can be minimized by adjusting stoichiometry and reaction time .

Q. What computational strategies predict the biological activity of this compound?

  • Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases or enzymes). The pyridine-carboxamide moiety often binds to active sites via hydrogen bonds .
  • QSAR studies : Electronic descriptors (e.g., logP, HOMO/LUMO energies) correlate substituent effects with bioactivity. For example, electron-withdrawing groups on the phenyl ring may enhance antimicrobial potency .

Q. How are contradictions in crystallographic data resolved?

  • Twinned data refinement : SHELXL’s TWIN/BASF commands handle twinning, common in pyrazole derivatives due to symmetry.
  • Hydrogen-bond validation : Discrepancies in H-bond networks (e.g., N–H⋯O vs. C–H⋯O) are resolved using difference Fourier maps and isotropic displacement parameters .

Q. What methodologies design bioactivity assays for this compound?

  • In vitro screening : Dose-response assays (e.g., IC₅₀ determination) against cancer cell lines (e.g., MCF-7) using MTT or ATP-based luminescence.
  • Enzyme inhibition : Fluorescence polarization assays measure binding affinity to targets like COX-2 or mPGES-1, with pyridine-carboxamides showing anti-inflammatory potential .

Q. How are regioselectivity challenges addressed in pyrazole functionalization?

  • Directing groups : Protecting the 1H-pyrazole nitrogen with a tosyl group ensures ethyl substitution at the 5-position.
  • Microwave-assisted synthesis : Accelerates reaction rates, reducing side products during alkylation or arylation steps .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions).
  • Data analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Crystallography : Use PLATON to check for missed symmetry in SHELX-refined structures .

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